1,2,3,4,5,6,7,8-Octahydrophenanthrene
Overview
Description
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydrogenation on polycyclic aromatic hydrocarbons.
Biology and Medicine: Research is ongoing to explore its potential biological activities and its role as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Safety and Hazards
Safety measures for handling 1,2,3,4,5,6,7,8-Octahydrophenanthrene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
1,2,3,4,5,6,7,8-Octahydrophenanthrene can be synthesized through several methods:
Hydrogenation of Phenanthrene: One common method involves the catalytic hydrogenation of phenanthrene under high pressure and temperature conditions.
Reduction of Phenanthrene Derivatives: Another approach is the reduction of phenanthrene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Industrial production methods typically involve the hydrogenation process due to its efficiency and scalability .
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution Reactions: It can undergo substitution reactions, particularly electrophilic aromatic substitution, although the reactivity is lower compared to phenanthrene due to the reduced aromaticity.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene involves its interaction with various molecular targets. Due to its partially saturated structure, it can participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and interactions with other molecules . The pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octahydrophenanthrene can be compared with other similar compounds such as:
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis and trans): These stereoisomers have similar structures but differ in the spatial arrangement of their hydrogen atoms, leading to variations in their chemical behavior
This compound stands out due to its unique balance of saturation and aromaticity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZLFGZFQTTZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201363 | |
Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-97-3 | |
Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5325-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5325-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,5,6,7,8-octahydrophenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JV3P6WV3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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